ethyl 4-[(4-chloroanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Description
“Ethyl 4-[(4-chloroanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented in the available sources .Scientific Research Applications
Efficient Synthesis of Pyrrole Derivatives
Research demonstrates the efficient synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, highlighting the utility of ethyl 2-chloroacetoacetate and its 4-chloro isomer in generating high yields of important pyrrole systems. This methodology leverages triethylamine for the synthesis, providing access to a wide range of pyrrole derivatives from commercially available materials (Dawadi & Lugtenburg, 2011).
Phosphine-Catalyzed Annulation for Tetrahydropyridines
A study describes the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process with N-tosylimines, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This method offers excellent yields and complete regioselectivity, expanding the reaction scope to include various substitutions for the synthesis of functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Novel Multi-Component Reactions
Another significant application involves the development of novel tandem multi-component reactions to synthesize highly functionalized pyrrolidines. This method employs ethyl 4-chloroacetoacetate and aromatic aldehydes, showcasing a rapid and simple route to produce ethyl 1-acetyl-4-hydroxy-5-[hydroxy(aryl)methyl]-2-aryl-2,3-dihydro-1H-pyrrole-3-carboxylates via a sequence of Mannich-substitution-acetylation-aldol reactions (Devi & Perumal, 2006).
Synthesis of Diketopyrrolopyrrole (DPP) Pigments
Research into the synthesis of diketopyrrolopyrrole (DPP) pigments explores the reaction of ethyl 2-aryl-4,5-dihydro-5-oxopyrrole-3-carboxylates with esters or acyl halides. This process leads to the formation of 4-acyl derivatives, which are cyclised to produce N,N′-disubstituted DPP derivatives, highlighting the versatility of this chemical in synthesizing novel pigment compounds (Morton et al., 2005).
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)iminomethyl]-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-3-21-15(20)13-9(2)18-14(19)12(13)8-17-11-6-4-10(16)5-7-11/h4-8,18-19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECJHEURTWFLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C=NC2=CC=C(C=C2)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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